molecular formula C8H9N5 B128566 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole CAS No. 154594-16-8

4-(4-hydrazinylphenyl)-4H-1,2,4-triazole

Cat. No.: B128566
CAS No.: 154594-16-8
M. Wt: 175.19 g/mol
InChI Key: LDKIYTFDNJHIGI-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Modern Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structure is notable for its aromaticity and stability. ijsr.net The presence of three nitrogen atoms imparts unique characteristics, such as hydrogen bonding capability, dipole character, and the ability to coordinate with metal ions. nih.gov These features make the 1,2,4-triazole moiety a valuable component in the design of molecules with specific biological or material properties.

In medicinal chemistry, the 1,2,4-triazole nucleus is a key pharmacophore found in numerous approved drugs. lifechemicals.com Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities. wisdomlib.orgresearchgate.netresearchgate.net The ability of the triazole ring to act as an isostere for amide, ester, and carboxylic acid groups allows it to mimic biological molecules and interact with high affinity at receptor sites. nih.govresearchgate.net This bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

Beyond pharmaceuticals, 1,2,4-triazole derivatives are integral to agrochemicals, where they are used as fungicides and herbicides. nih.govmdpi.com In material science, their applications include roles as corrosion inhibitors, components of ionic liquids, organic polymers for light-emitting devices, and metal-complexing agents. nih.govlifechemicals.commdpi.com

Tautomeric Considerations within 4H-1,2,4-Triazoles

A fundamental aspect of 1,2,4-triazole chemistry is the phenomenon of prototropic tautomerism. The unsubstituted 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netnih.gov This tautomerism involves the migration of a proton between the nitrogen atoms of the ring.

Tautomer Description Relative Stability
1H-1,2,4-triazole The proton is located on the N1 nitrogen atom. Generally considered the more stable tautomer. ijsr.netnih.govnih.gov
4H-1,2,4-triazole The proton is located on the N4 nitrogen atom. Generally considered the less stable tautomer. ijsr.netnih.gov

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net While the 1H tautomer is generally more stable, the 4H form is crucial for the synthesis of 4-substituted derivatives like the titular compound, 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole. mdpi.com The substitution at the N4 position locks the ring into the 4H configuration. The study of tautomeric preferences is vital as it can significantly affect the molecule's chemical reactivity, physical properties, and its mode of interaction with biological targets. researchgate.net

Broad Academic Research Domains for 1,2,4-Triazole Derivatives

The structural versatility and wide range of activities associated with the 1,2,4-triazole scaffold have led to its investigation in numerous academic research domains. The ongoing exploration of these derivatives continues to yield compounds with significant potential.

Research Domain Applications and Findings
Medicinal Chemistry Development of agents with a vast array of biological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, antibacterial, antitubercular, anticonvulsant, anti-inflammatory, and analgesic properties. nih.govresearchgate.netnih.govmdpi.com
Agrochemicals Creation of potent fungicides, herbicides, and plant growth regulators. mdpi.comnih.gov
Material Science Synthesis of corrosion inhibitors, energetic materials, ionic liquids, and polymers with specialized optical or electronic properties. lifechemicals.commdpi.comresearchgate.net
Coordination Chemistry Use as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers due to the multiple nitrogen donor sites. lifechemicals.com
Catalysis Application of deprotonated 1,2,4-triazole as an effective acyl transfer catalyst in organic synthesis. lifechemicals.com

The continuous research into novel synthetic methodologies and the screening of new 1,2,4-triazole derivatives ensure that this heterocyclic system will remain a prominent and fruitful area of scientific inquiry. researchgate.net The compound this compound serves as a building block within this vast field, providing a reactive hydrazinyl group for further chemical elaboration to explore these diverse applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1,2,4-triazol-4-yl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13/h1-6,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKIYTFDNJHIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409044
Record name 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154594-16-8
Record name 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Hydrazinylphenyl 4h 1,2,4 Triazole and Its Analogs

Cyclization Reactions in 4H-1,2,4-Triazole Ring Formation

The formation of the heterocyclic 4H-1,2,4-triazole core is the foundational step in the synthesis of its derivatives. This is typically achieved through cyclization reactions, where acyclic precursors are transformed into the stable aromatic triazole ring. Various approaches have been developed to optimize this key transformation.

Cyclocondensation reactions are a cornerstone for the synthesis of the 1,2,4-triazole (B32235) ring system. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. A classic and fundamental method for synthesizing the parent 4-amino-1,2,4-triazole (B31798) involves the reaction of formic acid with hydrazine (B178648) hydrate. google.comgoogle.com This process forms the triazole ring through the condensation of a C1 and an N-N-N unit.

More complex substituted triazoles are often synthesized from precursors like amidrazones, which are derived from the reaction of hydrazonoyl chlorides with amines. researchgate.net Another common strategy involves the reaction of acyl hydrazides with reagents such as S-methylisothioureas, which yields 3-N,N-dialkylamino-1,2,4-triazoles under mild conditions with broad functional group tolerance. organic-chemistry.org Similarly, reacting oxamide-derived amidine reagents with various hydrazine hydrochloride salts efficiently generates 1,5-disubstituted-1,2,4-triazole compounds. organic-chemistry.org

Cyclodehydration is a specific type of condensation where water is eliminated to facilitate ring closure. A powerful and modern approach for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles employs triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.orgisres.org This one-pot method effectively synthesizes the triazole ring from secondary amides and hydrazides. organic-chemistry.orgisres.org The use of microwave irradiation often accelerates the reaction, leading to higher yields and shorter reaction times compared to conventional heating. The mechanism involves the activation of an amide by triflic anhydride, making it highly susceptible to nucleophilic attack by a hydrazide, followed by an intramolecular cyclization and dehydration to yield the aromatic triazole ring.

In recent years, significant effort has been directed towards developing more environmentally friendly, or "green," synthetic methods. For 1,2,4-triazoles, this has led to the development of oxidative cyclization reactions that avoid harsh reagents and solvents. One notable method is the ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes. organic-chemistry.orgfrontiersin.org This reaction can be performed in polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium, making it an economical and potentially viable process for commercial applications. organic-chemistry.orgfrontiersin.org

Metal-free approaches have also been developed, utilizing aerobic oxidative conditions. isres.org These reactions can proceed through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization, starting from readily available materials like hydrazones and amines. isres.org Copper-catalyzed systems that use molecular oxygen (from the air) as the oxidant also represent a simple and flexible method for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org Detailed mechanistic studies of some oxidative cyclizations suggest that the reaction proceeds via an ionic pathway involving a disulfide intermediate, which then cyclizes to the final triazole product. mdpi.com

Carbon-Carbon Bond Forming Strategies for Triazole Substitution

Once the 1,2,4-triazole core is established, carbon-carbon bond-forming reactions are employed to introduce diverse substituents, thereby creating a library of analogs. Cross-coupling reactions are particularly powerful tools for this purpose.

The Suzuki cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds, particularly for creating biaryl structures. In the context of 1,2,4-triazole synthesis, this palladium-catalyzed reaction is used to couple halogenated triazole precursors (e.g., 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles) with various arylboronic acids. mdpi.comopenreviewhub.org This strategy allows for the synthesis of new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃), and often a phase transfer catalyst like NBu₄Br in a mixed solvent system. mdpi.com The use of ionic liquids as an alternative to conventional solvents has also been explored, resulting in high yields of the desired conjugated 1,2,4-triazole arrangements. openreviewhub.org This methodology provides a robust pathway to functionalize the triazole scaffold with a wide array of aromatic and heteroaromatic groups. mdpi.comresearchgate.net

PrecursorCoupling PartnerCatalystBase/Solvent SystemYieldReference
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazolesArylboronic acidsPd(PPh₃)₄ (5 mol%)K₂CO₃, NBu₄Br, Toluene/H₂O/EtOHHigh mdpi.com
3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazoleBoronic acidsPalladium catalystConventional solvents or Ionic LiquidsHigh openreviewhub.org
5-halo-1,2,3-triazolesArylboronic acidsExpanded-ring N-heterocyclic carbene palladium complexWaterNot specified rsc.org
Aryl chloridesPhenylboronic acidPalladium catalyst with triazole ligandNot specifiedUp to 92% iaea.org

Multi-Step Chemical Transformations and Derivative Synthesis

The synthesis of complex 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole analogs often requires multi-step reaction sequences. These sequences involve the initial formation of a core structure, which is then subjected to a series of chemical transformations to build the final molecule. For instance, the synthesis of precursors for Suzuki coupling often involves several steps. The preparation of 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole begins with the conversion of 4-bromobenzoyl chloride to a diacylhydrazine, which is then chlorinated with phosphorus pentachloride. The subsequent cyclization with an aniline (B41778) yields the key triazole intermediate. openreviewhub.org

Other multi-step syntheses focus on building functionality directly onto the triazole ring or its substituents. For example, 4-amino-5-mercapto-3-substituted-4H-1,2,4-triazoles can be synthesized by heating a substituted acetic acid with thiocarbohydrazide (B147625). scispace.com These mercapto-triazoles can then serve as platforms for further derivatization. Similarly, 3-cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles can be reacted with thiosemicarbazide (B42300) to form 1,3,4-thiadiazole-substituted triazoles, which can be further modified through reactions with reagents like acetic anhydride or o-aminophenol to create more complex heterocyclic systems. researchgate.net The reaction of substituted aryl hydrazides with an excess of hydrazine hydrate, often under microwave irradiation, provides a direct route to N4-amino-1,2,4-triazoles, which are versatile intermediates for further synthesis. scispace.com

Synthesis from Carboxylic Acid Hydrazides and Isothiocyanates

A well-established and versatile route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of carboxylic acid hydrazides with isothiocyanates. nih.gov This method proceeds through the formation of an intermediate 1-acylthiosemicarbazide, which is subsequently cyclized under basic conditions.

The initial step involves the condensation of a carboxylic acid hydrazide with an isothiocyanate. For the synthesis of a precursor to this compound, one might start with a protected p-hydrazinylbenzoic acid hydrazide and an appropriate isothiocyanate. The resulting N,N'-disubstituted thiosemicarbazide is then treated with an alkaline solution, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, and heated to induce cyclization. nih.gov The intramolecular cyclization involves the nucleophilic attack of one of the hydrazine nitrogens on the thiocarbonyl carbon, followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring. Yields for this cyclization step are often in the range of 62-79%. nih.gov

This methodology is highly adaptable, allowing for a wide variety of substituents to be introduced at the N-4 and C-5 positions of the triazole ring by simply varying the starting hydrazide and isothiocyanate.

Table 1: Examples of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols Synthesized via Alkaline Cyclization

C-5 SubstituentN-4 SubstituentYield (%)Melting Point (°C)
Furan-2-ylPhenyl68210-212
Benzyl4-Chlorophenyl73187-188

Data compiled from research on analogous structures. mdpi.com

Schiff Base Formation and Subsequent Cyclization

Schiff base formation is a powerful tool for the derivatization of 4-amino-1,2,4-triazoles, which are key intermediates in the synthesis of more complex analogs. nih.govrdd.edu.iqdocumentsdelivered.com The primary amino group at the N-4 position of the triazole ring readily condenses with various aldehydes and ketones to form the corresponding imines, or Schiff bases. researchgate.net

This reaction is typically carried out by refluxing the 4-amino-1,2,4-triazole derivative with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid. chemmethod.com For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be reacted with a range of substituted benzaldehydes to yield a series of Schiff bases. nih.govresearchgate.net This approach allows for the introduction of a diverse array of aryl and heteroaryl moieties, significantly expanding the chemical space of the triazole derivatives. The resulting Schiff bases can then undergo further cyclization reactions to form fused heterocyclic systems. For example, intramolecular cyclization can be induced to form triazolothiadiazoles or other complex ring systems, depending on the nature of the substituents and the reaction conditions.

S-Alkylation of 4H-1,2,4-Triazole-3-thiols

The thiol group at the C-3 position of 4H-1,2,4-triazole-3-thiols is a versatile handle for further functionalization through S-alkylation. uzhnu.edu.ua This reaction allows for the introduction of a wide variety of alkyl, aryl, and other functional groups, leading to the synthesis of diverse libraries of triazole derivatives. The alkylation is typically achieved by treating the triazole-3-thiol with an alkylating agent, such as an alkyl halide or a haloalkanoic acid ester, in the presence of a base. researchgate.net

A key consideration in the alkylation of 1,2,4-triazole-3-thiols is the potential for both S- and N-alkylation due to the presence of multiple nucleophilic nitrogen atoms in the triazole ring. uzhnu.edu.uanih.govnih.gov However, studies have shown that under many conditions, the reaction proceeds with high regioselectivity, favoring S-alkylation. researchgate.net For example, the alkylation of 4,5-disubstituted 4H-1,2,4-triazole-3-thiols with ethyl chloroacetate (B1199739) has been shown to afford the corresponding S-alkyl derivatives chemoselectively. researchgate.net The choice of reaction conditions, including the solvent and base, can influence this regioselectivity. uzhnu.edu.ua In some cases, a mixture of S- and N-alkylation products may be obtained. researchgate.net

Table 2: Regioselectivity in the Alkylation of 1,2,4-Triazole-3-thiones

Alkylating AgentReaction ConditionsProductRegioselectivity
Methyl iodideNeutral or Alkaline5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amineS-alkylation
4-Bromo-1-buteneAlkaline3-[(But-3-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazoleS-alkylation
Methyl 3-bromopropanoateNot specifiedMixture of S- and N-alkylation productsNon-selective

Data derived from studies on various 4H-1,2,4-triazole-3-thiol derivatives. uzhnu.edu.uaresearchgate.net

Thiophile-Promoted Synthesis from Thioureas

Thiourea (B124793) and its derivatives serve as important precursors for the synthesis of 1,2,4-triazoles, particularly 3-amino-1,2,4-triazoles. nih.govresearchgate.netnih.gov One notable method involves the reaction of thiocarbohydrazide with substituted urea (B33335) or thiourea compounds. For example, reacting various N-substituted thioureas with thiocarbohydrazide in an oil bath at elevated temperatures (130–140 °C) can afford the corresponding 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole derivatives. nih.gov

Another approach involves the acylation of thiosemicarbazide, followed by cyclization. researchgate.netekb.eg The nature of the cyclization agent and reaction conditions (acidic vs. alkaline) can direct the reaction towards the formation of either 1,2,4-triazoles or 1,3,4-thiadiazoles. ptfarm.pl For instance, cyclization of 1-acylthiosemicarbazides in an alkaline medium typically yields 1,2,4-triazole derivatives. ptfarm.pl This method provides a reliable pathway to a variety of substituted 1,2,4-triazoles.

Derivatization of Amino Acids into 1,2,4-Triazoles

The incorporation of chiral moieties derived from amino acids into the 1,2,4-triazole scaffold is a significant strategy for the synthesis of novel compounds with potential biological applications. rsc.orgresearchgate.netresearchgate.netnih.gov An efficient, modular three-step procedure has been developed for the construction of fused bicyclic chemmethod.comrsc.orgbohrium.com-triazoles using amino acids as the chiral starting materials. acs.org

This convergent synthesis allows for the creation of a diverse range of structures with control over stereochemistry. The process is tolerant of various functional groups on both the amino acid and the coupling partner, including protected alcohols and amines, as well as both aromatic and aliphatic substituents. acs.org This methodology has been successfully applied to form 5-, 6-, and 7-membered rings fused to the triazole core. acs.org The final cyclization step can be performed under both batch and flow conditions, making it amenable to larger-scale synthesis. acs.org

Catalytic Approaches in 4H-1,2,4-Triazole Construction

Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of 4H-1,2,4-triazoles has also benefited from these advancements, with catalytic approaches offering novel routes to this important heterocyclic system.

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful tool for the C-H functionalization of various heterocyclic compounds, including 1,2,4-triazoles. researchgate.netacs.orgrsc.org Direct C-H arylation allows for the introduction of aryl groups onto the triazole ring without the need for pre-functionalized starting materials, such as halo-triazoles. acs.orgnih.govnih.gov

For instance, palladium(II) acetate (B1210297), in combination with suitable phosphine (B1218219) ligands, has been shown to effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a facile route to fully substituted triazoles. nih.gov While this example is for the 1,2,3-isomer, similar principles have been applied to the 1,2,4-triazole system. A benchtop procedure for the direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed using air-stable phosphonium (B103445) salts as ligands for the palladium catalyst. rsc.org This method overcomes some of the limitations of earlier approaches and expands the scope of accessible arylated 1,2,4-triazoles. rsc.org These palladium-catalyzed C-H arylation reactions represent a significant step forward in the efficient and atom-economical synthesis of complex 4-aryl-4H-1,2,4-triazole derivatives. organic-chemistry.org

Copper-Catalyzed Cycloaddition

Copper-catalyzed cycloaddition reactions have emerged as a powerful tool for the construction of 1,2,4-triazole rings, offering high efficiency and regioselectivity. While direct copper-catalyzed cycloaddition to form this compound is not prominently documented, the synthesis of its precursors, particularly the 4-(4-nitrophenyl) analog, is achievable through these methods. The subsequent reduction of the nitro group to an amino group, followed by diazotization and reduction, can yield the target hydrazinyl compound.

One of the most prevalent copper-catalyzed methods for the synthesis of 1,2,4-triazole derivatives is the oxidative coupling of amidines with various partners. A plausible route to a precursor of the target compound could involve the copper-catalyzed reaction of a suitably substituted amidine with a hydrazine derivative. For instance, a copper(II)-catalyzed tandem double addition-oxidative cyclization has been reported for the synthesis of 1,2,4-triazoles from two molecules of an aryl nitrile and an amine.

A general representation of a copper-catalyzed approach to a 4-aryl-4H-1,2,4-triazole is depicted below:

General Reaction Scheme:

Where Ar could be a 4-nitrophenyl or a protected 4-aminophenyl group.

Detailed research has demonstrated the utility of various copper catalysts, such as copper acetate (Cu(OAc)₂) and copper(II) sulfate (B86663) (CuSO₄), in promoting these transformations. The reactions are typically carried out in the presence of an oxidant, such as air or oxygen, and often require elevated temperatures.

Table 1: Examples of Copper-Catalyzed Synthesis of 4-Aryl-1,2,4-triazole Analogs

Aryl Hydrazine/AmineAmidine/Nitrile PartnerCopper CatalystSolventTemperature (°C)Yield (%)Reference
4-NitroanilineBenzonitrile (2 equiv.)Cu(OAc)₂DMF120ModerateFictionalized Example
PhenylhydrazineFormamidine acetateCuSO₄Ethanol80GoodFictionalized Example

Note: The data in this table is illustrative and based on general principles of copper-catalyzed triazole synthesis, as direct synthesis of the target compound's immediate precursors via this specific cycloaddition is not extensively detailed in readily available literature.

The synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole would serve as a key step, with the nitro group being a versatile precursor to the hydrazinyl functionality. Copper-catalyzed methods for the chemoselective reduction of nitroarenes are also well-established, providing a viable pathway to the corresponding aminophenyl derivative, which can then be converted to the target hydrazine.

Metal-Free Cycloaddition Reactions

In recent years, the development of metal-free synthetic methodologies has gained significant traction due to their environmental benefits and avoidance of residual metal contamination in the final products. For the synthesis of 4-aryl-4H-1,2,4-triazoles, several metal-free cycloaddition strategies have been reported, which can be adapted for the preparation of precursors to this compound.

A prominent metal-free approach involves the reaction of aryl hydrazines with formamide (B127407) or its derivatives, often under microwave irradiation, to yield 4-aryl-4H-1,2,4-triazoles. organic-chemistry.org This method is attractive due to its simplicity, efficiency, and broad functional group tolerance. organic-chemistry.org The synthesis of a 4-(4-aminophenyl)-4H-1,2,4-triazole precursor could be envisioned using 4-aminophenylhydrazine as a starting material.

General Reaction Scheme:

Where Ar could be a 4-aminophenyl or a protected 4-hydrazinylphenyl group.

Another notable metal-free approach is the [3+2] cycloaddition of nitrile imines, generated in situ from hydrazonyl chlorides, with a suitable dipolarophile. While this method is more commonly employed for the synthesis of other triazole isomers, modifications to the reaction conditions and starting materials could potentially lead to the desired 4-aryl-4H-1,2,4-triazole scaffold.

Furthermore, iodine-mediated oxidative C-N bond formation has been utilized for the synthesis of 1,2,4-triazoles in water, representing an environmentally benign and convenient strategy. organic-chemistry.org

Table 2: Examples of Metal-Free Synthesis of 4-Aryl-4H-1,2,4-triazole Analogs

Aryl HydrazineC1 SourceConditionsSolventYield (%)Reference
PhenylhydrazineFormamideMicrowave, 150 °CNeatHigh organic-chemistry.org
4-AminophenylhydrazineFormamideThermal, 180 °CNeatModerateFictionalized Example
Aryl HydrazineParaformaldehyde, NH₄OAcElectrochemicalAlcoholsGood organic-chemistry.org

Note: The data in this table is based on reported metal-free syntheses of 4-aryl-1,2,4-triazoles and provides a conceptual framework for the synthesis of the target compound's precursors.

The synthesis of 4-(4-aminophenyl)-4H-1,2,4-triazole via these metal-free methods would provide a direct precursor that can be converted to the target this compound through established chemical transformations, such as the Sandmeyer reaction followed by reduction.

Mechanistic Investigations and Reactivity Studies of 4 4 Hydrazinylphenyl 4h 1,2,4 Triazole

Proposed Reaction Mechanisms for 4H-1,2,4-Triazole Formation

The formation of the 4H-1,2,4-triazole ring system, particularly with an aryl substituent at the N4 position, can be achieved through several established synthetic routes. The specific precursor for the hydrazinylphenyl group would be a substituted phenylhydrazine. Classic methods like the Pellizzari and Einhorn-Brunner reactions provide a basis for understanding the cyclization mechanism.

The Pellizzari reaction involves the condensation of an amide and a hydrazide at high temperatures. wikipedia.org For the synthesis of a 4-aryl substituted triazole, this would typically involve a formamide (B127407) derivative reacting with an N-arylhydrazide. The mechanism commences with a nucleophilic attack by the hydrazide's terminal nitrogen on the amide's carbonyl carbon. wikipedia.org A series of condensation steps, involving the elimination of water molecules, leads to the formation of the five-membered triazole ring. wikipedia.org While effective, this reaction often requires harsh conditions and can lead to a mixture of products due to transamination side reactions.

The Einhorn-Brunner reaction offers an alternative pathway, involving the condensation of a hydrazine (B178648) with diacylamines in the presence of a weak acid. scispace.com To form a 4-aryl-4H-1,2,4-triazole, 4-phenylhydrazine would be a key reactant. The mechanism proceeds through the formation of an intermediate by the reaction of the hydrazine with the diacylamide, followed by an intramolecular cyclization and dehydration to yield the triazole ring.

More contemporary methods often utilize different precursors. For instance, reactions involving hydrazones and amines under oxidative conditions can form the triazole ring through a cascade of C-H functionalization and C-N bond formations. isres.org Another approach is the reaction of amidines with hydrazines. A highly regioselective one-pot process has been developed that reacts carboxylic acids, primary amidines, and monosubstituted hydrazines to form 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org In the context of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole, a plausible pathway would involve the reaction of a suitably protected 4-hydrazinylphenylamine with other precursors that provide the remaining carbon atoms of the triazole ring.

A general mechanistic pathway for the formation from a substituted hydrazine and an amide source is outlined below:

Initial Condensation: The monosubstituted hydrazine (e.g., 4-hydrazinylphenylhydrazine) attacks a carbonyl group of a diacylamine or a related precursor.

Intermediate Formation: A linear intermediate is formed after an initial dehydration step.

Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety performs a nucleophilic attack on another carbonyl or imine carbon within the intermediate.

Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic 4H-1,2,4-triazole ring.

Table 1: Comparison of Classical 1,2,4-Triazole (B32235) Synthesis Methods

Reaction Name Reactants Key Features
Pellizzari Reaction Amide + Hydrazide High temperatures required; can have low yields and poor regioselectivity. wikipedia.org

Intramolecular Functionalization Pathways

The phenyl group attached to the N4 position of the triazole ring provides a site for intramolecular functionalization reactions. These pathways can lead to the formation of more complex, fused heterocyclic systems. A notable example is the palladium-catalyzed intramolecular C-H functionalization. organic-chemistry.org

In this type of reaction, the 1,2,4-triazole moiety can act as a directing group, facilitating the activation of a C-H bond on the appended phenyl ring. The reaction typically proceeds through the following steps:

Coordination: The palladium catalyst coordinates to a nitrogen atom of the triazole ring.

C-H Activation: The catalyst then activates an ortho C-H bond on the phenyl ring, leading to the formation of a palladacycle intermediate.

Functionalization/Cyclization: This intermediate can then undergo further reactions. For instance, in the synthesis of 1,2,4-triazolophenanthridine, the palladacycle would react intramolecularly to form the new fused ring system. organic-chemistry.org

This pathway highlights the synthetic utility of the 4-phenyl-4H-1,2,4-triazole scaffold as a building block for constructing polycyclic aromatic compounds. The hydrazinyl group (-NHNH2) on the phenyl ring offers another site for intramolecular reactions. Depending on the reaction conditions and the presence of suitable functional groups elsewhere in the molecule, the hydrazinyl moiety could participate in intramolecular cyclizations to form additional fused rings, such as a pyrazole or pyridazine system.

Regioselectivity in Cyclization Reactions

Regioselectivity is a critical consideration in the synthesis of substituted 1,2,4-triazoles, especially when non-symmetrical precursors are used. The formation of the this compound isomer over other potential isomers (such as a 1H-isomer) is determined by the reaction mechanism and the nature of the reactants.

In classical methods like the Pellizzari reaction, a lack of regioselectivity is often observed, leading to mixtures of isomeric products. wikipedia.org This is because the cyclization can proceed through different pathways if the intermediate is not symmetric.

However, modern synthetic methods have been developed to achieve high levels of regioselectivity. For example, the one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines is reported to be highly regioselective for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgorganic-chemistry.org The high regioselectivity is attributed to the specific sequence of bond-forming events, where an acylamidine intermediate is formed first, which then dictates the mode of cyclization with the hydrazine. organic-chemistry.org

Another highly regioselective method is the [3+2] cycloaddition of nitrile imines with nitriles. mdpi.com The nitrile imine, generated in situ from a hydrazonoyl chloride, acts as a 1,3-dipole. Its reaction with a nitrile partner proceeds with a specific orientation to yield a single regioisomer of the 1,2,4-triazole product. The electronic properties of both the dipole and the dipolarophile control this regioselectivity.

For the synthesis of this compound, using a method like the Einhorn-Brunner reaction with 4-hydrazinylphenylhydrazine would likely favor the desired N4-substituted product due to the reaction pathway involving the substituted hydrazine as a distinct component.

Protonation Site Determination and Electronic Effects

The 1,2,4-triazole ring contains three nitrogen atoms, and the site of protonation is influenced by the electronic effects of the substituents on the ring. In the case of this compound, the electronic nature of the 4-hydrazinylphenyl group plays a significant role in determining the basicity of the N1 and N2 atoms.

Computational and experimental studies on substituted 1,2,4-triazoles have shown that protonation can occur at different nitrogen atoms. For many 4-substituted-4H-1,2,4-triazoles, the N1 and N2 atoms are the primary sites of protonation. The phenyl group at the N4 position is an electron-withdrawing group via resonance, which decreases the electron density on the N4 atom, making it less basic.

The determination of the exact protonation site can be accomplished using spectroscopic methods like NMR, in conjunction with computational studies (DFT calculations) to compare the energies of the different protonated forms.

Table 2: Potential Protonation Sites and Influencing Factors

Protonation Site Influencing Factors Expected Outcome
N1 / N2 Basicity determined by lone pair availability. The 4-aryl group reduces N4 basicity. Protonation is most likely to occur at N1 or N2.
N4 Electron-withdrawing nature of the triazole ring on the N4 atom. N4 is generally not the site of protonation.

Desulfurization Processes in Triazole Derivatives

Desulfurization is a common strategy in the synthesis of 1,2,4-triazoles, particularly when the synthesis proceeds via a thiosemicarbazide (B42300) or a triazole-thione intermediate. These sulfur-containing precursors are often easier to synthesize and cyclize than their oxygen or nitrogen analogues.

A typical synthetic route involves the reaction of a hydrazide with an isothiocyanate to form an acylthiosemicarbazide. This intermediate then undergoes intramolecular cyclization in a basic medium to yield a 1,2,4-triazole-3-thione. scispace.com The proposed mechanism for this cyclization involves the deprotonation of the thiosemicarbazide, followed by a nucleophilic attack of a nitrogen atom on the acyl carbon, and subsequent dehydration to form the thione. scispace.com

The resulting 1,2,4-triazole-3-thione can then be converted to the corresponding 1,2,4-triazole through a desulfurization process. This can be achieved using various reagents, such as Raney nickel, or through oxidative methods. For example, a copper(II)-catalyzed reaction has been shown to first form 4,5-disubstituted 1,2,4-triazole-3-thiones, which upon extended reaction time, undergo in situ desulfurization to yield the final 4,5-disubstituted 1,2,4-triazoles. organic-chemistry.org This suggests a copper-mediated oxidative removal of the sulfur atom.

This two-step approach (cyclization to a thione followed by desulfurization) is a versatile method for accessing a wide range of substituted 1,2,4-triazoles that might be difficult to obtain through direct cyclization methods.

Computational and Theoretical Chemistry Studies of 4 4 Hydrazinylphenyl 4h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for elucidating the geometric and electronic structures of molecules. For a compound like 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves solving the Schrödinger equation within the DFT framework, typically using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

These calculations would yield crucial structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the triazole and phenyl rings, as well as the orientation of the hydrazinyl group relative to the phenyl ring, would be precisely determined. The optimized geometry is fundamental for all subsequent computational analyses, as it represents the most probable structure of the molecule and significantly influences its chemical and physical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) Energetics

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In the case of this compound, the HOMO energy level (EHOMO) would be a key descriptor of its electron-donating character. A higher EHOMO value suggests a greater propensity to donate electrons to an appropriate acceptor molecule. The spatial distribution of the HOMO would likely be localized over the electron-rich regions of the molecule, such as the phenyl and hydrazinyl groups, indicating the probable sites for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Energetics

Conversely, the LUMO is the innermost orbital devoid of electrons and signifies the ability of a molecule to accept electrons. The LUMO energy level (ELUMO) of this compound would indicate its electron-accepting nature. A lower ELUMO value implies a greater ability to accept electrons. The LUMO's spatial distribution would highlight the electron-deficient areas of the molecule, which are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small energy gap is indicative of a molecule that is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. A larger energy gap suggests higher kinetic stability and lower chemical reactivity. For 1,2,4-triazole (B32235) derivatives, this gap provides insights into their potential biological activity and electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on published experimental or computational data for the specific compound.)

Parameter Energy (eV)
EHOMO -5.8
ELUMO -1.2
Energy Gap (ΔE) 4.6

Electronic Structure and Reactivity Descriptors

Beyond FMO analysis, a deeper understanding of a molecule's electronic structure and reactivity can be gained through various computational descriptors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution, intramolecular interactions, and the nature of chemical bonds. For this compound, NBO analysis would provide a detailed picture of the electron density distribution across the molecule.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound (Note: This table is illustrative and not based on published experimental or computational data for the specific compound.)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N(1) π*(C(5)-N(6)) 25.4
LP(1) N(2) π*(C(3)-N(4)) 30.1
π(C(7)-C(8)) π*(C(9)-C(10)) 15.8

Computational and Theoretical Analysis of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that specific computational and theoretical studies focusing on the chemical compound This compound are not available.

Extensive searches were conducted to locate research detailing the specific parameters outlined in the requested article structure, including:

Chemical Hardness and Softness Analysis

Dipole Moment Calculations

Fukui Indices for Reactivity Prediction

Nonlinear Optical (NLO) Property Prediction (Linear Polarizability and Hyperpolarizabilities)

Intermolecular Interaction Analysis (Hirshfeld Surface Analysis)

While a significant body of research exists on the computational analysis of various other derivatives of the 1,2,4-triazole scaffold, no dedicated studies providing the requested data for this compound could be identified. The existing literature primarily focuses on different substituted triazole compounds.

Consequently, it is not possible to provide a scientifically accurate and data-supported article that adheres to the strict outline and content requirements of the user's request at this time. The generation of such an article would necessitate original research and quantum chemical calculations that are beyond the scope of this platform.

The scientific literature contains a wealth of molecular docking studies on the broader class of 1,2,4-triazole derivatives, showcasing their potential for various biological activities by predicting their binding affinities and interactions with a wide range of biological targets. These studies are instrumental in the rational design of new therapeutic agents.

However, the user's specific request for an article focused solely on the molecular docking of "this compound" cannot be fulfilled at this time due to the absence of specific studies on this particular molecule in the available scientific literature. Writing on this topic would necessitate extrapolating from research on related but distinct compounds, which would violate the strict inclusion criteria of the request.

Therefore, the section on "," with its subsection "5.6. Molecular Docking Studies for Bioactivity Prediction," cannot be generated with the required scientific accuracy and specificity.

Biological Activities and Medicinal Chemistry Research of 4 4 Hydrazinylphenyl 4h 1,2,4 Triazole Derivatives

Anticarcinogenic and Anticancer Activity

Cytotoxicity against Human Cancer Cell Lines (e.g., HCT116, MCF-7, Hep G2)

No data is available in the reviewed scientific literature regarding the cytotoxic effects of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole derivatives on human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), or Hep G2 (liver cancer).

Inhibition of Tumor Proliferation

There is no available research documenting the ability of this compound derivatives to inhibit tumor proliferation.

Molecular Mechanisms of Apoptosis Induction

The molecular mechanisms by which this compound derivatives might induce apoptosis (programmed cell death) in cancer cells have not been investigated in the available scientific literature.

Antimicrobial Research

Similar to the anticancer data, there is a significant gap in the scientific literature concerning the antimicrobial properties of this compound and its derivatives.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No studies were found that evaluated the antibacterial efficacy of this compound derivatives against either Gram-positive or Gram-negative bacterial strains.

Antifungal Potential against Fungal Species

The potential of this compound derivatives as antifungal agents has not been reported in the reviewed scientific literature.

Antiviral Investigations

The emergence of new viral infections and the development of resistance to existing therapies have spurred the search for novel antiviral agents. nih.gov The 1,2,4-triazole (B32235) scaffold has been a focal point in this endeavor, with numerous derivatives exhibiting a wide spectrum of antiviral activities against both DNA and RNA viruses. nih.gov Research has explored isosteric analogs of known antiviral drugs, such as ribavirin, by incorporating the 1,2,4-triazole ring, which has in some cases led to compounds with comparable or enhanced activity against viruses like hepatitis C, herpes simplex virus type 1 (HSV-1), and influenza A. nih.gov

While direct antiviral studies on a broad range of derivatives of this compound are not extensively documented, the inherent potential of the 1,2,4-triazole core is well-established. For instance, certain 1,2,4-triazole-3-thione derivatives have shown promise as potential drugs against influenza A (H1N1) viruses. nih.gov Furthermore, a study on 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol derivatives identified them as effective inhibitors of the Nsp13 helicase of the MERS coronavirus. researchgate.net The most active of these compounds featured halogen atoms in the para position of an aryl substituent. researchgate.net These findings suggest that the hydrazinylphenyl moiety of the title compound could serve as a valuable pharmacophore for the development of novel antiviral drugs.

Schiff bases, which can be readily synthesized from the hydrazinyl group of this compound, are a class of compounds that have also demonstrated significant antiviral potential. nih.gov The antiviral activity of Schiff bases is often attributed to the presence of the azomethine group (-C=N-).

Future research could involve the synthesis of a library of derivatives based on the this compound scaffold and their subsequent screening against a panel of clinically relevant viruses to explore their therapeutic potential.

Anti-inflammatory and Analgesic Properties

Inflammation and pain are complex physiological processes that are often targeted by non-steroidal anti-inflammatory drugs (NSAIDs). The 1,2,4-triazole nucleus has been incorporated into various molecular frameworks to develop novel anti-inflammatory and analgesic agents. mdpi.comresearchgate.netnih.gov In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly employed to assess the anti-inflammatory potential of these compounds. mdpi.comnih.gov

One study evaluated the anti-inflammatory, analgesic, and antipyretic activities of newly synthesized 1,2,4-triazole derivatives. nih.govnih.gov The results indicated that the tested compounds exhibited promising anti-inflammatory and analgesic effects when compared to the standard drug ibuprofen. nih.govnih.gov Specifically, in the carrageenan-induced paw edema test, one of the synthesized compounds demonstrated significant inhibition of edema. nih.gov

Another investigation into novel 1,2,4-triazole derived Schiff bases showed moderate anti-inflammatory action in vitro, suggesting that these compounds could be optimized to develop more potent anti-inflammatory leads. ijper.org The analgesic activity of 1,2,4-triazole derivatives has also been reported, with some compounds showing significant effects in acetic acid-induced writhing and tail immersion tests. researchgate.netnih.gov

Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives
CompoundAssayResultReference CompoundReference
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolCarrageenan-induced paw edema91% inhibitionIbuprofen (82% inhibition) nih.gov
(S)-1-(6-Phenyl-7H- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazin-3-yl)ethanolCarrageenan-induced paw edema81% inhibitionIbuprofen (82% inhibition) nih.gov
1,2,4-Triazole Schiff Base (SPG4)Albumin denaturation inhibition62.44% inhibition at 500 µg/mLNot specified ijper.org

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.govmdpi.com Consequently, there is a growing interest in the development of synthetic antioxidants. nih.govnih.gov The 1,2,4-triazole scaffold has been identified as a promising pharmacophore for the design of novel antioxidant agents. nih.govisres.org

The antioxidant potential of 1,2,4-triazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netresearchgate.net Studies have shown that the presence of electron-donating groups on the triazole ring or its substituents can enhance antioxidant activity. isres.org

A series of 1,2,4-triazole derivatives were synthesized and their antioxidant capacity was determined using the DPPH radical scavenging assay, with some analogs demonstrating significant activity. nih.gov Another study investigated the antioxidant activity of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols and their derivatives, finding that several compounds exhibited varying degrees of antioxidant activity. zsmu.edu.ua

Furthermore, research has explored the neuroprotective effects of 1,2,4-triazole derivatives against cerebral ischemic injury, a condition where oxidative stress plays a crucial role. nih.govnih.gov One study found that a synthesized 1,2,4-triazole derivative could ameliorate neurological deficits, reduce infarct size, decrease malondialdehyde (MDA) levels, and increase superoxide dismutase (SOD) levels in a rat model of middle cerebral artery occlusion (MCAO). nih.gov This neuroprotective effect was attributed to the compound's ability to scavenge ROS, restore mitochondrial membrane potential, and activate the antioxidant response element (ARE). nih.gov These findings highlight the potential of this compound derivatives in mitigating oxidative stress and protecting against oxidative damage.

Table 2: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives
Compound SeriesAssayKey FindingReference
1,2,4-Triazole analogues (VRT series)DPPH radical scavengingSignificant antioxidant activities compared to ascorbic acid. nih.gov
4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiolsNon-enzymatic lipid peroxidation8 out of 45 compounds showed varying degrees of antioxidant activity. zsmu.edu.ua
3,5-diaryl substituent triazole scaffold (Compound 5)SNP-induced oxidative stress modelAmeliorated neurological deficits and reduced oxidative stress markers (MDA, SOD) in MCAO rats. nih.gov

Anticonvulsant Activity and Neurological Targets

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. The 1,2,4-triazole moiety is present in established antiepileptic drugs, highlighting its importance as a pharmacophore in this therapeutic area. mdpi.com The anticonvulsant activity of novel compounds is typically assessed using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com

Several studies have reported the synthesis and anticonvulsant evaluation of various 1,2,4-triazole derivatives. One such study synthesized a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives and found that some compounds exhibited potent anticonvulsant activity in both MES and scPTZ tests. mdpi.com The mechanism of action for some of these compounds was suggested to be related to an increase in the brain content of the inhibitory neurotransmitter GABA. mdpi.com

Beyond anticonvulsant activity, the neuroprotective potential of 1,2,4-triazole derivatives is also being explored. unime.it Research into neuroprotective agents based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold has identified compounds that can prevent neurodegeneration in models of Parkinson's disease. unime.it Another study demonstrated the neuroprotective effects of a 1,2,4-triazole derivative in an acute ischemic stroke model by inhibiting inflammation and protecting the blood-brain barrier integrity. researchgate.net These findings suggest that derivatives of this compound could be promising candidates for the development of new treatments for a range of neurological disorders.

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives
CompoundMES Test (ED50)scPTZ Test (ED50)Key FindingReference
Compound 6f13.1 mg/kg19.7 mg/kgShowed the best activity in MES and scPTZ tests. mdpi.com
Compound 6l9.1 mg/kg19.0 mg/kgShowed the best activity in MES and scPTZ tests. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for Bioactive Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the triazole and phenyl rings. For instance, in a series of indole-1,2,4-triazole hybrids evaluated for their anticancer activity against the Hep-G2 cell line, modifications on the anilide ring were found to enhance their cytotoxic properties. researchgate.net Specifically, the 3,4-dichlorophenyl-based indole–triazole structural hybrid displayed excellent anti-Hep-G2 cancer chemotherapeutic efficacy. researchgate.net

In the context of metallo-β-lactamase inhibition by 4-alkyl-1,2,4-triazole-3-thione analogues, the presence of a carboxylic function on the 4-substituent of the 1,2,4-triazole-3-thione heterocycle was confirmed to be important for activity. nih.gov Furthermore, active compounds in this series preferentially contained phenyl, 2-hydroxy-5-methoxyphenyl, naphth-2-yl, or m-biphenyl groups at position 5. nih.gov

For VEGFR-2 inhibitors based on an indolin-2-one-triazole scaffold, an extensive SAR study highlighted the impact of different substituents and N-alkylation. nih.gov The study revealed that the nature of the substituent on the triazole ring and the length of the linker between the indolin-2-one and 1,2,4-triazole rings played a crucial role in determining the inhibitory potency. nih.gov

In a study of hydrazide derivatives with a 1,2,4-triazole support, compounds bearing a 4-chloro-2-methoxyphenyl functional group were found to be more active in terms of their antimicrobial and antifungal actions. nih.gov For novel 1,2,4-triazole derivatives designed as adenosine A2B receptor antagonists with anticancer activity, a structure-activity relationship analysis was performed to understand the key structural features responsible for their cytotoxic effects. nih.gov

Toxicity Profiling in Preclinical Studies

Preclinical evaluation of the toxicity of new chemical entities is a critical step in the drug development process. For derivatives of 1,2,4-triazole, several studies have investigated their toxicity profiles. One such study focused on the acute toxicity of 3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H- nih.govmdpi.commdpi.com-triazolo-[3,4-b] nih.govmdpi.comnih.govthiadiazine when administered subcutaneously to guinea pigs. researchgate.netmedicine.dp.ua The results indicated an absence of toxic effects after a single subcutaneous injection at a dose of 40 mg/kg. researchgate.netmedicine.dp.ua Furthermore, macroscopic and microscopic examinations of internal organs 14 days after a single injection at doses of 20 and 40 mg/kg revealed no anatomical or morphological disorders in the tissue structures of the guinea pigs. researchgate.netmedicine.dp.ua These findings suggest a high degree of safety for this particular derivative. researchgate.netmedicine.dp.ua

In another study, the acute toxicity of 2-((4-phenyl-5-(thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)sodium acetate (B1210297) was determined in vivo using Wistar rats. researchgate.net The LD50 value for this compound was found to be 1125 mg/kg, classifying it as belonging to the V class of toxicity (almost non-toxic). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) methods have also been employed to predict the toxicity of new 1,2,4-triazole derivatives. A QSAR study on derivatives of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols showed that structural modifications significantly influence their toxicity. zsmu.edu.ua It was observed that increasing the size of the radicals, particularly through the introduction of aromatic fragments, contributed to the enhanced safety of the compounds, as indicated by an increase in their predicted LD50 values. zsmu.edu.ua The highest LD50 values were predicted for compounds containing phenyl radicals. zsmu.edu.ua

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation 4H-1,2,4-Triazole Derivatives

The future design of 4H-1,2,4-triazole derivatives will likely focus on the principles of molecular hybridization and bioisosterism to generate novel compounds with improved pharmacological profiles. nih.gov The synthesis of next-generation derivatives will involve the introduction of diverse pharmacologically active moieties to the core structure. For instance, the incorporation of oxime ether and phenoxy pyridine groups has been shown to yield compounds with significant fungicidal activities. nih.gov

Key strategies in the synthesis of advanced 4H-1,2,4-triazole derivatives include:

Microwave-assisted synthesis: This technique can significantly accelerate reaction times and improve yields of triazole derivatives. nih.govnih.govacs.org

Ionic liquids as catalysts: The use of ionic liquids can provide a more environmentally friendly approach to synthesis. nih.gov

Multi-component reactions: These reactions allow for the efficient construction of complex molecules in a single step. mdpi.com

Click chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for creating 1,2,3-triazole-linked 1,2,4-triazole (B32235) conjugates. nih.govacs.org

Future synthetic endeavors will likely explore a wider range of substituents and linkers to fine-tune the electronic and steric properties of the molecules for optimal interaction with biological targets. nih.gov The development of more efficient and sustainable synthetic methodologies will also be a key research focus. vulcanchem.com

Synthetic ApproachKey AdvantagesPotential Applications
Molecular HybridizationCombines multiple pharmacophores to create synergistic effects.Development of dual-action drugs (e.g., anticancer and anti-inflammatory). vulcanchem.com
Bioisosteric ReplacementModifies physicochemical properties while retaining biological activity.Improving pharmacokinetic profiles of lead compounds.
Microwave-Assisted SynthesisReduced reaction times and increased yields. nih.govnih.govacs.orgRapid library synthesis for high-throughput screening.
Click ChemistryHigh efficiency and regioselectivity. nih.govacs.orgSynthesis of complex molecular architectures and bioconjugates.

Addressing Drug Resistance Challenges in Therapeutic Applications

The emergence of drug-resistant pathogens is a critical global health issue, necessitating the development of novel antimicrobial agents. nih.gov 1,2,4-triazole derivatives have demonstrated significant potential in combating drug-resistant bacteria and fungi. nih.govnih.gov Future research will focus on designing 4H-1,2,4-triazole compounds that can overcome existing resistance mechanisms.

Strategies to address drug resistance include:

Targeting novel enzymes: Identifying and targeting essential microbial enzymes that are not inhibited by current drugs.

Developing combination therapies: Combining triazole derivatives with existing antibiotics to create synergistic effects and overcome resistance.

Inhibiting resistance mechanisms: Designing molecules that specifically inhibit the bacterial enzymes responsible for drug resistance, such as beta-lactamases.

For example, hybrid molecules combining a 1,2,4-triazole moiety with other antimicrobial agents like quinolones have shown enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The development of triazole-based compounds that can circumvent efflux pump-mediated resistance is another promising avenue of research.

Elucidation of Novel Biological Mechanisms and Targets

While the biological activities of many 4H-1,2,4-triazole derivatives are well-documented, the precise molecular mechanisms of action are often not fully understood. Future research will need to employ a combination of experimental and computational approaches to identify and validate novel biological targets.

Key research areas include:

Proteomics and transcriptomics: To identify changes in protein and gene expression in response to treatment with triazole derivatives.

Chemical biology approaches: Using affinity-based probes to isolate and identify the direct binding partners of these compounds.

Structural biology: Determining the crystal structures of triazole derivatives in complex with their target proteins to understand the molecular basis of their activity.

A deeper understanding of the mechanisms of action will enable the rational design of more potent and selective drugs with fewer off-target effects. For instance, identifying the specific enzymes or signaling pathways targeted by anticancer triazole derivatives could lead to the development of personalized cancer therapies. nih.gov

Exploration of Emerging Material Applications

Beyond their therapeutic potential, 4H-1,2,4-triazole derivatives possess unique photophysical and electronic properties that make them attractive candidates for applications in materials science. nih.govresearchgate.net The high nitrogen content and electron-deficient nature of the triazole ring contribute to their excellent electron-transporting and hole-blocking capabilities. researchgate.net

Emerging material applications include:

Organic Light-Emitting Diodes (OLEDs): Triazole derivatives can be used as host materials or electron-transporting layers in OLEDs to improve device efficiency and stability. researchgate.net

Corrosion Inhibitors: The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of triazoles to act as ligands for metal ions allows for the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Hydrogels for Drug Delivery: Isosteric substitution of 4H-1,2,4-triazole with 1H-1,2,3-triazole in an isophthalic derivative has been shown to enable hydrogel formation for controlled drug release. acs.org

Future research in this area will focus on the synthesis of novel triazole-based materials with tailored optical, electronic, and self-assembly properties.

Material ApplicationRelevant Properties of 4H-1,2,4-Triazole DerivativesPotential Advancements
Organic Light-Emitting Diodes (OLEDs)High electron affinity, good thermal stability. researchgate.netDevelopment of more efficient and longer-lasting display technologies.
Corrosion InhibitionAbility to form protective films on metal surfaces. nih.govCreation of environmentally friendly and highly effective corrosion inhibitors.
Coordination PolymersVersatile coordination modes with metal ions.Design of functional materials for catalysis and separation.
HydrogelsSelf-assembly properties. acs.orgDevelopment of smart materials for biomedical applications.

Advanced Computational Modeling for Predictive Research and Drug Discovery

Computational modeling plays an increasingly important role in modern drug discovery and materials science. acs.org For 4H-1,2,4-triazole derivatives, computational methods can be used to predict their biological activity, understand their mechanism of action, and guide the design of new compounds with improved properties.

Key computational techniques include:

Molecular Docking: To predict the binding mode and affinity of triazole derivatives to their biological targets. nih.govuran.ua This helps in understanding the structure-activity relationships and in prioritizing compounds for synthesis and experimental testing. uran.ua

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that relate the chemical structure of triazole derivatives to their biological activity.

Density Functional Theory (DFT) Calculations: To study the electronic structure and reactivity of triazole derivatives and to elucidate their reaction mechanisms. nih.govzsmu.edu.ua

The integration of computational modeling with experimental research will accelerate the discovery and development of new 4H-1,2,4-triazole-based drugs and materials. These predictive models can significantly reduce the time and cost associated with traditional trial-and-error approaches.

Q & A

Q. What are the standard synthetic routes for 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole and its derivatives?

The compound is typically synthesized via multi-step reactions. For example, hydrazine hydrate reacts with isoniazid derivatives in basic media to form triazole intermediates, which are further functionalized with aldehydes or acetanilides . A common route involves cyclization of hydrazine derivatives with carbon disulfide under alkaline conditions, followed by substitution reactions with aromatic aldehydes to introduce diverse substituents . Characterization is performed using IR, NMR (¹H and ¹³C), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=N, N-H stretches in triazole rings) .
  • ¹H and ¹³C NMR : Confirms substituent positions and hydrogen bonding patterns .
  • Elemental analysis : Validates purity and stoichiometry . Advanced studies may incorporate mass spectrometry or X-ray crystallography for structural elucidation .

Q. What structural features influence the pharmacological activity of 1,2,4-triazole derivatives?

Substituents like aryl groups (e.g., 4-chlorophenyl) and electron-withdrawing/-donating moieties enhance bioactivity. For example, arylhydrazone derivatives exhibit improved antioxidant properties due to resonance stabilization of radicals . Thiol (-SH) and amino (-NH₂) groups in the triazole core are critical for antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of triazole derivatives?

Microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure) significantly improves reaction efficiency and yield compared to conventional heating . Solvent selection (e.g., ethanol or DMSO) and catalyst use (e.g., glacial acetic acid for Schiff base formation) also enhance reaction rates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cup plate vs. microdilution methods for antimicrobial testing) . To address this:

  • Use standardized protocols (e.g., CLSI guidelines).
  • Validate results with multiple assays (e.g., DPPH for antioxidants and carrageenan-induced edema for anti-inflammatory activity) .
  • Apply statistical tools like ANOVA to assess significance .

Q. How are computational methods applied to design novel triazole derivatives?

In silico approaches include:

  • Molecular docking : Predict binding affinity to targets (e.g., fungal CYP51 for antifungals) .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity .
  • DFT calculations : Analyze electronic effects of substituents on reactivity .

Q. What methodologies evaluate antioxidant activity relative to standard agents?

Common assays include:

  • DPPH radical scavenging : Measures hydrogen-donating capacity (absorbance at 517 nm) .
  • FRAP (Ferric Reducing Antioxidant Power) : Quantifies reduction of Fe³⁺ to Fe²⁺.
  • Comparison with BHA/BHT : IC₅₀ values are calculated to benchmark potency .

Q. How are Schiff base derivatives of triazoles synthesized and stabilized?

Schiff bases are formed by condensing 4-amino-triazoles with aldehydes in acidic media (e.g., acetic acid). Stabilization involves reducing C=N bonds with NaBH₄ to prevent hydrolysis . Geometric isomerism (E/Z) in Schiff bases is analyzed via ¹H NMR chemical shifts of azomethine protons .

Q. What challenges arise in synthesizing coordination complexes with triazole ligands?

Key issues include:

  • Ligand solubility : Polar solvents (ethanol/water mixtures) improve metal-ligand interaction .
  • pH sensitivity : Protonation of amino/hydrazinyl groups affects coordination geometry.
  • Characterization : UV-Vis and fluorescence spectroscopy are used to study metal-ligand charge transfer .

Q. How do substituents on the triazole ring impact antimicrobial efficacy?

Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance membrane penetration, while bulky aryl groups improve target specificity. For example, 4-chlorophenyl derivatives show broad-spectrum activity against S. aureus and E. coli . Structure-activity relationship (SAR) studies are critical for rational design .

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Reactant of Route 2
4-(4-hydrazinylphenyl)-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.